![molecular formula C23H17F2NO3S B2946331 6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866810-03-9](/img/structure/B2946331.png)

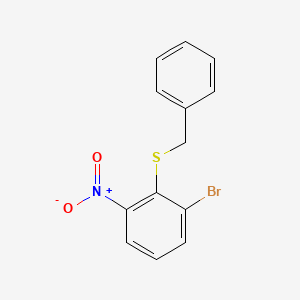

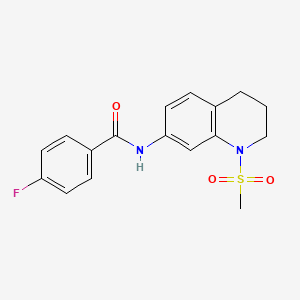

6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of FC-99 is based on the quinoline backbone, which is a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds . The specific structure of FC-99 includes additional functional groups such as fluorophenyl, sulfonyl, and methylphenylmethyl groups.Applications De Recherche Scientifique

Antimicrobial and Antibacterial Evaluation

- A study focused on the synthesis and evaluation of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, demonstrating its antibacterial properties against several bacterial strains. Raman analysis and crystal structure determination were integral to understanding the compound's activity (Geesi et al., 2020).

Fluorescence and Sensing Applications

- Research into a quinoline-containing diphenylsulfone derivative unveiled its potential as a reversible ratiometric silver ion and pH probe, highlighting the aggregation-induced emission enhancement (AIEE) effect. This property makes it suitable for developing novel UV and fluorescence chemosensors (Gong et al., 2018).

Cancer Research and Cytotoxicity

- A Quantitative structure-cytotoxicity relationship (QSCR) analysis on 6-Fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-ones was performed to explore their antitumor properties. The study aimed to design novel, potent, and safer anti-cancer drugs based on these compounds, demonstrating significant cytotoxic effects against cancer cell lines (Joon et al., 2021).

Optical and Material Science

- Investigations into the optical properties of 8-hydroxy quinoline-based azo dye under UV irradiation revealed changes in optical constants, including band gap modifications and fluorescence emission intensity enhancements. These findings suggest applications in materials science, particularly in developing green color emission materials (Gaml, 2018).

Synthesis and Chemical Transformation

- Studies on the synthesis of quinoline silyloxymethylsulfones presented methods for creating sulfonyl derivatives, important in medicinal chemistry. The reported reaction offers a pathway to synthesize C2-substituted sulfones from quinoline N-oxides, highlighting the method's scalability and broad applicability (Patel et al., 2022).

Propriétés

IUPAC Name |

6-fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2NO3S/c1-15-2-4-16(5-3-15)13-26-14-22(23(27)20-12-18(25)8-11-21(20)26)30(28,29)19-9-6-17(24)7-10-19/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAYUJBKPMTCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (Z)-2-cyano-3-[2-methoxy-4-(N-phenylanilino)phenyl]prop-2-enoate](/img/structure/B2946249.png)

![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)

![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2946267.png)